molecular formula C12H13N5O5 B10898672 4,5-dimethoxy-2-[(1H-tetrazol-1-ylacetyl)amino]benzoic acid

4,5-dimethoxy-2-[(1H-tetrazol-1-ylacetyl)amino]benzoic acid

Cat. No.: B10898672
M. Wt: 307.26 g/mol
InChI Key: JKIFFIVZVBCPGB-UHFFFAOYSA-N
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Description

4,5-DIMETHOXY-2-{[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with dimethoxy groups and a tetraazolyl-acetyl-amino moiety, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHOXY-2-{[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common approach is the acylation of 4,5-dimethoxybenzoic acid with 2-(1H-1,2,3,4-tetrazol-1-yl)acetyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHOXY-2-{[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,5-DIMETHOXY-2-{[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-DIMETHOXY-2-{[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dimethoxyphthalodinitrile
  • 4,5-Dimethoxy-1,2-benzenediamine
  • 4,5-Dimethoxy-2-nitrobenzoic acid

Uniqueness

Compared to similar compounds, 4,5-DIMETHOXY-2-{[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]AMINO}BENZOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tetraazolyl-acetyl-amino moiety, in particular, is not commonly found in related compounds, making it a valuable subject for further research .

Properties

Molecular Formula

C12H13N5O5

Molecular Weight

307.26 g/mol

IUPAC Name

4,5-dimethoxy-2-[[2-(tetrazol-1-yl)acetyl]amino]benzoic acid

InChI

InChI=1S/C12H13N5O5/c1-21-9-3-7(12(19)20)8(4-10(9)22-2)14-11(18)5-17-6-13-15-16-17/h3-4,6H,5H2,1-2H3,(H,14,18)(H,19,20)

InChI Key

JKIFFIVZVBCPGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)NC(=O)CN2C=NN=N2)OC

Origin of Product

United States

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